molecular formula C13H22O5 B045671 tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate CAS No. 124752-23-4

tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No. B045671
M. Wt: 258.31 g/mol
InChI Key: JEFQIIXBSQLRTF-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel synthesis approach for "tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate," which is closely related to the target compound, employs the Henry reaction followed by several steps including O-acetylation and catalytic hydrogenation. This method provides a pathway to access key intermediates for statin synthesis, highlighting the compound's role in drug development (S. Rádl, 2003).

Molecular Structure Analysis

The molecular and solid-state structures of related compounds have been determined using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and computational calculations, offering insights into the compound's configuration and stereochemistry. These studies contribute to understanding the structural basis for its chemical reactivity and properties (Jana Tomaščiková et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives have been explored, demonstrating its versatility in organic synthesis. For instance, its utilization in the synthesis of statins, where specific intermediates play crucial roles, showcases its importance in the pharmaceutical industry (Naresh Vempala et al., 2022).

Physical Properties Analysis

Investigations into the physical properties of related dioxane derivatives reveal information about their crystallization behavior, melting points, and other characteristics crucial for the compound's handling and application in synthetic protocols (C. Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability of this compound, can be inferred from studies on closely related substances. For example, the synthesis and reactivity of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, provide valuable insights into the chemical behavior of our target compound (Binliang Zhang et al., 2018).

Scientific Research Applications

  • It is used for producing 3-hydroxy-1H-pyrrole, an important compound in organic chemistry (Hill et al., 2009).

  • The compound finds application in acetalization and surprising dimerization of 1,3-dioxan-4-one. This process is crucial in the field of organic synthesis (CHIMIA, 1990).

  • It is a valuable substrate for highly diastereoselective and enantioselective carbon-hydrogen insertion reactions, playing a significant role in the creation of specific organic molecules (Doyle et al., 1999).

  • This compound serves as a building block for the synthesis of arenamides A and C, which are natural compounds with pronounced antitumor activity (Shklyaruck, 2015).

  • It is used as an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

  • The synthesis of tert-butyl 2-(4R, 6R)-6-(2-aminoethyl)-2, 2-dimethyl-1, 3-dioxan-4-yl acetate has potential for scale-up and could be used to produce atorvastatin, a widely-used cholesterol-lowering drug (Vempala et al., 2022).

  • It is a key intermediate in the synthesis of HMG-CoA reductase inhibitors, a class of drugs used to lower cholesterol (Rádl, 2003).

  • Derivatives synthesized from L-serine using this compound are significant precursors for medicinally important candidates (Khadse & Chaudhari, 2015).

  • The improved synthesis of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate provides a key chiral side-chain for atorvastatin (Xiong et al., 2014).

  • Tert-butyl isocyanide reacts with derivatives of this compound to produce functionalized N-tert-butyl-2-(5,7-dioxo-1,4-oxazolidines, highlighting its reactivity and versatility in chemical synthesis (Yavari et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H413 and the precautionary statements are P264-P270-P273-P301+P312-P330 .

Future Directions

The compound is a key intermediate for the synthesis of statins, which are widely used in the treatment of hypercholesterolemia . As such, it is likely to continue to be an important compound in pharmaceutical synthesis.

properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQIIXBSQLRTF-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432302
Record name tert-Butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

CAS RN

124752-23-4
Record name tert-Butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name : tert-butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ozone was bubbled into a solution of 1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate (3.0 g, 9 mmol) in 100 mL of methylene chloride at -78° C. until a blue color persisted. Nitrogen was then bubbled into the solution without cooling until the color disappeard. The temperature had risen to -20° C. Methyl sulfide (3 mL) was added and the solution stirred for 18 hours. The solvent was removed in vacuo and the residue purified by chromatography on silica eluting with 20% ethyl acetate in hexane to give 1.78 g of solid. Recrystallization from pentane gave the title compound as a white solid; m.p. =71°-73° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Reactant of Route 2
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Reactant of Route 3
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Reactant of Route 5
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Reactant of Route 6
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Citations

For This Compound
5
Citations
J Yan, C Jiang - Open Access Library Journal, 2020 - scirp.org
Liquid-assisted Wittig reaction is used to synthesis of Rosuvastatin intermediates (1,3-Dioxane-4-acetic acid, (4R,6S)-6-[(1E)-2-[4-(4-fluorophenyl)-6- (1-methylethyl)-2-[methyl(…
Number of citations: 2 www.scirp.org
Z Casar - Current Organic Chemistry, 2010 - ingentaconnect.com
Satins are the most frequently prescribed and efficient drugs for treatment of lipid disorders. These drugs represent one of the most valuable therapeutic classes of compounds in the …
Number of citations: 86 www.ingentaconnect.com
D Cattaneo, S Baldelli, S Merlini, S Zenoni… - Expert Opinion on …, 2004 - Taylor & Francis
Results from large-scale clinical trials of lipid lowering with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors (statins) have led to a revolution in the management …
Number of citations: 9 www.tandfonline.com
M Soni, J Vardia, N Joshi - Current Green Chemistry, 2017 - ingentaconnect.com
Background: Pharmaceutical industry is one of the most popular sectors known for spreading of pollution. Here the association with various bases belonging to either organic or …
Number of citations: 1 www.ingentaconnect.com
屋木祐亮 - 2014 - repository.kulib.kyoto-u.ac.jp
肝臓には有機アニオントランスポーター (OATP) のサブタイプ OATP1B1 及び OATP1B3 があり, アニオン性薬物の肝細胞内への取込みに関与している. それらには遺伝子多型が存在したり, 薬物間…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.